molecular formula C10H15ClN2O4 B12649725 Carbidopa Hydrochloride CAS No. 65132-60-7

Carbidopa Hydrochloride

Cat. No.: B12649725
CAS No.: 65132-60-7
M. Wt: 262.69 g/mol
InChI Key: FRTJEAIOPNOZNI-PPHPATTJSA-N
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Description

Carbidopa Hydrochloride is a chemical compound primarily used in combination with Levodopa for the treatment of Parkinson’s disease and other conditions associated with parkinsonian symptoms. It is a dopa decarboxylase inhibitor, which prevents the peripheral conversion of Levodopa to dopamine, allowing more Levodopa to reach the brain where it can exert its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Carbidopa Hydrochloride can be synthesized through various methods. Another method involves controlled oxidation processes for the simultaneous quantification of Levodopa and Carbidopa .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, followed by purification processes to ensure the compound meets pharmaceutical standards. Techniques such as chromatography and crystallization are often employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Carbidopa Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Carbidopa can lead to the formation of quinones, while reduction can yield various hydrazine derivatives .

Comparison with Similar Compounds

Comparison: Carbidopa Hydrochloride is unique in its ability to inhibit peripheral DDC without crossing the blood-brain barrier, making it highly effective in combination with Levodopa. Unlike Benserazide, Carbidopa has a more favorable pharmacokinetic profile and is more commonly used in clinical practice .

This compound’s unique properties and wide range of applications make it a valuable compound in both scientific research and clinical practice.

Properties

CAS No.

65132-60-7

Molecular Formula

C10H15ClN2O4

Molecular Weight

262.69 g/mol

IUPAC Name

(2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid;hydrochloride

InChI

InChI=1S/C10H14N2O4.ClH/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6;/h2-4,12-14H,5,11H2,1H3,(H,15,16);1H/t10-;/m0./s1

InChI Key

FRTJEAIOPNOZNI-PPHPATTJSA-N

Isomeric SMILES

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.Cl

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.Cl

Origin of Product

United States

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